molecular formula C17H15F3N2O4 B2714993 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide CAS No. 1105212-04-1

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Cat. No.: B2714993
CAS No.: 1105212-04-1
M. Wt: 368.312
InChI Key: PGXINQRJYXSYOT-UHFFFAOYSA-N
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Description

The compound appears to contain a nitrophenyl group, a trifluoromethyl group, and a phenoxyethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, for instance, is known to significantly influence the structure of the molecules it’s part of due to its high electronegativity .


Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For example, it can be converted into other functional groups, such as carboxylic acids, by treatment with sulfur tetrafluoride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl, nitrophenyl, and phenoxyethyl groups. For example, the trifluoromethyl group is known to have unique physicochemical properties due to the presence of the fluorine atom .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates that compounds similar to 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, specifically those within the acetamide derivatives family, have demonstrated potential as anticancer, anti-inflammatory, and analgesic agents. These compounds were synthesized using the Leuckart synthetic pathway, revealing that halogenated aromatic rings, such as those found in certain acetamide derivatives, exhibit significant anticancer and anti-inflammatory activities. One study highlighted compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, for its notable anticancer, anti-inflammatory, and analgesic properties, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation Studies

Another aspect of research focuses on the photocatalytic degradation properties of related compounds. Studies on flutamide, which shares a similar nitro and trifluoromethylphenyl structure, have revealed insights into photoreactions in various solvents. These reactions are essential for understanding the stability and degradation pathways of these compounds under different environmental conditions. Such knowledge is vital for assessing the environmental impact and safety of these chemicals (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Optical Properties

The synthesis and optical properties of orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and its analogs, have been studied for their potential applications as OH− indicators. These compounds exhibit significant changes in absorption bands upon the addition of an OH− ion, indicating their utility in chemical sensing applications. This research provides a foundation for the development of novel chemical sensors based on acetamide derivatives (Wannalerse et al., 2022).

Green Synthesis Applications

The green synthesis approach for producing N-(2-hydroxyphenyl)acetamide derivatives has been explored, highlighting the importance of environmentally friendly synthesis methods. One study focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating an efficient and eco-friendly pathway to synthesize important intermediates for antimalarial drugs. Such research underscores the significance of sustainable methods in the synthesis of medically relevant compounds (Magadum & Yadav, 2018).

Future Directions

Trifluoromethyl-containing compounds are of significant interest in various fields, including pharmaceutical and agrochemical industries . Therefore, research into new synthesis methods and applications for these types of compounds is likely to continue.

Mechanism of Action

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)13-2-1-3-15(11-13)26-9-8-21-16(23)10-12-4-6-14(7-5-12)22(24)25/h1-7,11H,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXINQRJYXSYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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